

A Comprehensive Technical Guide to the Physicochemical Properties of Dibutyl Sebacate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibutyl Sebacate*

Cat. No.: *B1670437*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl sebacate (DBS), the dibutyl ester of sebacic acid, is a versatile organic compound with the chemical formula C₁₈H₃₄O₄.^[1] It is a colorless, oily liquid recognized for its efficacy as a plasticizer, solvent, and lubricating agent.^{[2][3]} Due to its favorable safety profile, compatibility with a wide range of polymers, and excellent performance at low temperatures, DBS is extensively utilized in the pharmaceutical, medical device, and food packaging industries.^{[2][3]} ^[4] In pharmaceutical formulations, it is a key excipient used as a plasticizer for film coatings on tablets, beads, and granules, and in the development of controlled-release drug delivery systems.^{[1][2]} This guide provides an in-depth overview of the core physicochemical properties of **dibutyl sebacate**, complete with experimental protocols and logical workflows to support its application in research and development.

Physicochemical Properties

The functional characteristics of **dibutyl sebacate** in various applications are dictated by its distinct physicochemical properties. These properties have been quantified through various standardized methods and are summarized below.

General and Physical Properties

This table outlines the fundamental identification and physical state information for **dibutyl sebacate**.

Property	Value	Reference(s)
Chemical Name	Dibutyl decanedioate	[5]
Synonyms	Di-n-butyl sebacate, Sebacic acid dibutyl ester	[2]
CAS Number	109-43-3	[1]
Molecular Formula	C18H34O4	[1]
Molecular Weight	314.46 g/mol	[6]
Appearance	Colorless, oily liquid	[2]
Odor	Odorless to slight butyl odor	[2]

Thermal and Optical Properties

The thermal stability and optical characteristics of DBS are critical for its processing and application in film coatings and other polymeric systems.

Property	Value	Reference(s)
Melting Point	-10 °C	[5]
Boiling Point	344.5 °C at 760 mmHg	[5]
178-179 °C at 3-4 mmHg	[7][8]	
Flash Point	167 - 193.33 °C (Open Cup)	[5][9]
Autoignition Temp.	365 °C	[5]
Refractive Index	1.441 - 1.4433 at 15-20 °C	[5][10]

Solubility and Partitioning Behavior

Solubility and partitioning are key determinants of DBS's behavior in aqueous environments and its interaction with biological systems.

Property	Value	Reference(s)
Water Solubility	40 mg/L at 20 °C	[5]
Solubility in Organic Solvents	Soluble in alcohol, ether, acetone, hexane, toluene	[8][10]
Octanol-Water Partition Coefficient (Log P)	5.3 - 6.3	[5][11]

Other Key Physicochemical Parameters

This table includes additional parameters relevant to the handling, processing, and environmental fate of **dibutyl sebacate**.

Property	Value	Reference(s)
Density	0.936 - 0.9405 g/cm ³ at 15-25 °C	[5][12][13]
Vapor Pressure	4.7 x 10 ⁻⁶ mmHg at 25 °C	[5]
Vapor Density	10.8 (Air = 1)	[5]
Viscosity	7 cP at 25 °C	[11]
Hydrolysis Half-Life	4.5 years at pH 7; 166 days at pH 8	[14]
Saponification Value	352 - 357 mg KOH/g	[15]

Experimental Protocols

The determination of the physicochemical properties of **dibutyl sebacate** relies on standardized experimental procedures. Below are detailed methodologies for key analyses.

Determination of Water Solubility (OECD Guideline 105)

This protocol determines the saturation concentration of **dibutyl sebacate** in water. Given its low solubility, the flask method is appropriate.[14][16]

- Principle: A supersaturated solution of DBS in water is prepared and allowed to equilibrate. The concentration of DBS in the aqueous phase is then determined after separating the undissolved substance.
- Apparatus:
 - Mechanical shaker or magnetic stirrer in a thermostatically controlled water bath ($20 \pm 0.5^{\circ}\text{C}$).
 - Centrifuge.
 - Analytical instrument for concentration measurement (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).
- Procedure:
 - An excess amount of **dibutyl sebacate** is added to a flask containing purified water.
 - The flask is agitated in the thermostatically controlled bath. Preliminary tests indicate the time required to reach equilibrium.
 - After equilibration, the mixture is centrifuged to separate the excess undissolved DBS.
 - A sample of the clear aqueous supernatant is carefully removed.
 - The concentration of **dibutyl sebacate** in the sample is quantified using a suitable and validated analytical method, such as GC-MS.
 - The procedure is repeated to ensure the equilibrium has been reached and the results are consistent.

Determination of n-Octanol/Water Partition Coefficient (OECD Guideline 107)

This method measures the hydrophobicity of a substance, which is crucial for assessing its bioaccumulation potential.[10][12]

- Principle: The partition coefficient (P_{ow}) is the ratio of the equilibrium concentrations of a substance in n-octanol and water. The shake-flask method is used for substances with a $\log P_{ow}$ in the range of -2 to 4, though it can be extended.[12]
- Apparatus:
 - Separatory funnels with stoppers.
 - Mechanical shaker.
 - Centrifuge.
 - Analytical equipment (e.g., HPLC, GC).
- Procedure:
 - Prepare n-octanol saturated with water and water saturated with n-octanol.
 - A stock solution of **dibutyl sebacate** is prepared in n-octanol.
 - Measured volumes of the n-octanol stock solution and saturated water are combined in a separatory funnel.
 - The funnel is shaken until equilibrium is achieved.
 - The mixture is then centrifuged to ensure complete separation of the two phases.[8]
 - The concentration of **dibutyl sebacate** in both the n-octanol and aqueous phases is determined using an appropriate analytical technique.
 - The P_{ow} is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm ($\log P_{ow}$) is then reported.

Determination of Flash Point (ASTM D92)

This protocol determines the lowest temperature at which vapors of the substance will ignite momentarily upon application of an ignition source.[17][18]

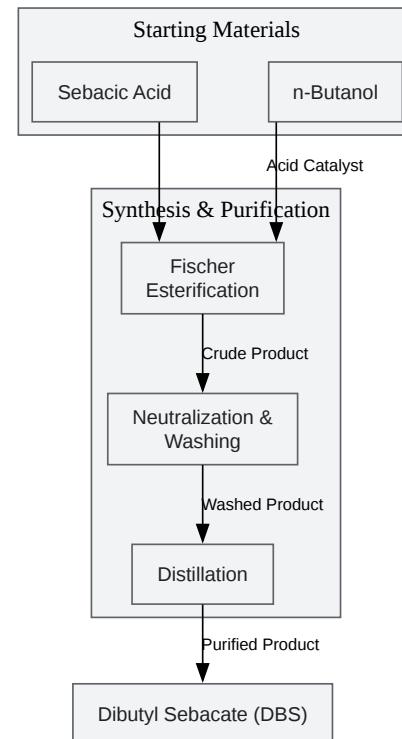
- Principle: The Cleveland Open Cup (COC) method involves heating the sample in an open cup at a constant rate. A small test flame is passed across the surface of the liquid at regular intervals. The flash point is the temperature at which a flash appears at any point on the surface of the substance.[17]
- Apparatus:
 - Cleveland Open Cup apparatus, consisting of a brass test cup, heating plate, test flame applicator, and thermometer.
- Procedure:
 - The test cup is filled with **dibutyl sebacate** to the specified level.
 - The sample is heated at a steady rate (5 to 6 °C per minute).[18]
 - The test flame is applied across the center of the cup at specified temperature intervals.
 - The temperature of the sample is recorded at the instant a flash appears across the surface of the liquid. This temperature is the observed flash point.
 - The observed flash point is corrected for barometric pressure.

Abiotic Hydrolysis as a Function of pH (OECD Guideline 111)

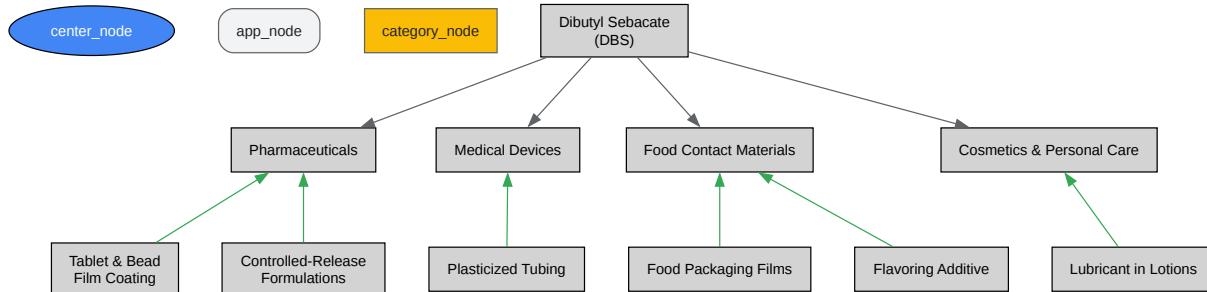
This test evaluates the hydrolytic degradation of a substance in water at different pH levels.[19][20]

- Principle: Sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) are treated with the test substance and incubated in the dark at a constant temperature. The concentration of the substance is measured over time to determine the rate of hydrolysis.[20]
- Apparatus:

- Sterile glass flasks or tubes with stoppers.
- Thermostatically controlled incubator or water bath.
- pH meter.
- Analytical equipment (e.g., HPLC, GC) for quantification.
- Procedure:
 - A preliminary test is conducted at 50 °C for 5 days to estimate the rate of hydrolysis. If significant degradation occurs, a main study is performed at lower temperatures.[21]
 - For the main study, sterile buffer solutions at pH 4, 7, and 9 are prepared.
 - **Dibutyl sebacate** is added to the buffer solutions at a concentration not exceeding half its water solubility.[20]
 - The solutions are incubated in the dark at a constant temperature.
 - Samples are taken at appropriate time intervals and analyzed for the concentration of **dibutyl sebacate**.
 - The rate constants of hydrolysis and the half-life at each pH are calculated from the decline in concentration over time.


Logical and Experimental Workflows

Visualizing the synthesis and application pathways of **dibutyl sebacate** provides a clear framework for understanding its lifecycle from production to end-use.


reactant_node

process_node

product_node

[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **dibutyl sebacate**.

[Click to download full resolution via product page](#)

Caption: Key application areas of **dibutyl sebacate**.

Conclusion

Dibutyl sebacate is a well-characterized excipient with a robust profile of physicochemical properties that make it suitable for a wide array of applications, particularly in the pharmaceutical industry. Its low toxicity, high compatibility with polymers, and effectiveness as a plasticizer are well-documented.[14][22] This guide provides essential data and standardized methodologies to assist researchers and drug development professionals in effectively utilizing **dibutyl sebacate** in their formulations and research endeavors. A thorough understanding of these properties is fundamental to predicting its behavior, ensuring formulation stability, and meeting regulatory requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. drugs.com [drugs.com]
- 2. DIBUTYL SEBACATE(DBS) - Ataman Kimya [atamanchemicals.com]
- 3. Dibutyl sebacate - Wikipedia [en.wikipedia.org]
- 4. Dibutyl sebacate (DBS) distributors, manufacturers, exporters, and suppliers in India | Vizag Chemicals [vizagchemical.com]
- 5. filab.fr [filab.fr]
- 6. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 8. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 9. oecd.org [oecd.org]
- 10. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 12. oecd.org [oecd.org]
- 13. ntv.ifmo.ru [ntv.ifmo.ru]
- 14. oecd.org [oecd.org]
- 15. acri.gov.tw [acri.gov.tw]
- 16. laboratuar.com [laboratuar.com]
- 17. precisionlubrication.com [precisionlubrication.com]
- 18. matestlabs.com [matestlabs.com]
- 19. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 20. oecd.org [oecd.org]
- 21. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 22. store.astm.org [store.astm.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of Dibutyl Sebacate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670437#physicochemical-properties-of-dibutyl-sebacate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com